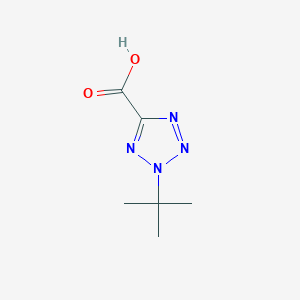
N,N-diethyl-4-((4-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely an organic molecule with potential applications in various fields such as medicinal chemistry or materials science due to its complex structure. It contains functional groups such as amide and aromatic rings which are common in many pharmaceuticals and biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridine ring, the introduction of the methyl and ethyl groups, and the coupling with the fluorophenyl group. Without specific literature or patents, it’s difficult to provide a detailed synthesis route.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a naphthyridine core, which is a type of nitrogen-containing aromatic ring. It also has a fluorophenyl group attached, which could influence its chemical properties and interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide, aromatic rings, and the fluorine atom. These groups could participate in various chemical reactions. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could impact its solubility, and the fluorine atom could affect its reactivity.Applications De Recherche Scientifique
Antibacterial Agents
Naphthyridine derivatives have been synthesized and studied for their antibacterial activity. For instance, pyridonecarboxylic acids, which share structural similarities with the compound , have shown potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. This includes compounds that are more active than existing antibiotics, indicating their potential for further biological studies and drug development (Egawa et al., 1984).
Antitumor Agents
Certain carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have demonstrated potent cytotoxicity against cancer cell lines, including murine leukemia and lung carcinoma. These findings suggest the utility of naphthyridine derivatives in cancer research and therapy, highlighting their potential in the development of new anticancer drugs (Deady et al., 2005).
Fluorescence and Imaging Applications
Naphthalimide derivatives, closely related to naphthyridines, have been explored for their fluorescent properties and potential applications in cellular imaging. These compounds can serve as fluorescent ligands and have been utilized in confocal fluorescence microscopy, demonstrating their utility in biological imaging and potentially in diagnostics (Langdon-Jones et al., 2015).
Chemical Sensing
Naphthalimide-based compounds have also been employed as chemosensors, capable of detecting specific metal ions. This application is particularly relevant in environmental monitoring and chemical analysis, where selective and sensitive detection of ions like Cu(II) is crucial (Xu et al., 2005).
Safety And Hazards
Without specific safety data, it’s hard to comment on the potential hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and investigating its physical properties.
Please note that this is a general analysis based on the structure of the compound and does not include specific data or research on “N,N-diethyl-4-((4-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide”. For a more detailed and accurate analysis, specific studies or data would be needed.
Propriétés
IUPAC Name |
N,N-diethyl-4-(4-fluoroanilino)-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-4-25(5-2)20(26)17-12-22-19-16(11-6-13(3)23-19)18(17)24-15-9-7-14(21)8-10-15/h6-12H,4-5H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVPDHFYOWXODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)F)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[(4-fluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-4-[5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2879754.png)

![6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2879758.png)
![3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2879760.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)


![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)


